Daclatasvir-d6 is a stable isotope-labeled derivative of Daclatasvir, which is an antiviral medication primarily used in the treatment of hepatitis C virus infections. As a potent inhibitor of the hepatitis C virus, Daclatasvir acts on the viral non-structural protein 5A, playing a crucial role in the replication and assembly of the virus. The introduction of deuterium atoms in Daclatasvir-d6 enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking and quantification in biological systems.
Daclatasvir-d6 is classified under antiviral agents, specifically as a direct-acting antiviral. It is synthesized from Daclatasvir through deuteration, where hydrogen atoms are replaced with deuterium. The compound is widely studied for its biochemical properties and therapeutic efficacy against hepatitis C virus infections.
The synthesis of Daclatasvir-d6 involves several key steps:
The synthesis typically utilizes advanced techniques such as nuclear magnetic resonance spectroscopy for monitoring reaction progress and confirming the structure of intermediates and final products. High-performance liquid chromatography is often employed to purify Daclatasvir-d6 and assess its purity.
Daclatasvir-d6 retains the core structure of Daclatasvir but incorporates deuterium at specific positions. The molecular formula remains similar to that of Daclatasvir, with modifications that reflect the presence of deuterium.
Daclatasvir-d6 can undergo various chemical reactions similar to those of Daclatasvir, including:
The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Reaction conditions such as temperature, pressure, and solvent choice are critical parameters that influence the outcome.
Daclatasvir-d6 functions by inhibiting the hepatitis C virus non-structural protein 5A. This inhibition disrupts viral replication and assembly processes, effectively reducing viral load in infected individuals. The mechanism involves binding to the NS5A protein, preventing its normal function in viral RNA synthesis and assembly.
Research indicates that Daclatasvir's inhibition leads to a significant decrease in viral replication rates, contributing to improved outcomes in hepatitis C treatment regimens when used in combination with other antiviral agents.
Relevant analyses often include thermal analysis (e.g., differential scanning calorimetry) and spectroscopic methods (e.g., ultraviolet-visible spectroscopy) to characterize these properties comprehensively.
Daclatasvir-d6 is primarily utilized in scientific research, particularly in pharmacokinetic studies that require precise tracking of drug metabolism and distribution within biological systems. Its stable isotope labeling aids researchers in understanding drug interactions, efficacy, and safety profiles more effectively compared to non-labeled compounds. Additionally, it serves as a reference standard in analytical chemistry for method validation related to antiviral drug assays.
Daclatasvir-d6 is a deuterium-labeled isotopologue of the hepatitis C virus (HCV) NS5A inhibitor daclatasvir. Its structure features six deuterium atoms (²H or D) specifically incorporated at the methyl ester groups of the parent molecule, replacing all hydrogen atoms in the two -OCH₃ moieties. This results in two -OCD₃ groups, maintaining the core structure of daclatasvir—a complex dimeric molecule comprising biphenyl-linked imidazole-pyrrolidine scaffolds with carbamate termini. The chemical name is:N,N′-[[1,1′-Biphenyl]-4,4′-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-carbamic Acid C,C′-Dimethyl-d6 Ester [1] [3] [9].
Stereochemistry: Like the parent compound, Daclatasvir-d6 retains four chiral centers (S-configured at pyrrolidine and carbamate linkages), ensuring identical three-dimensional topology critical for NS5A binding [6] [10]. The isotopic labeling does not alter stereochemistry.
Synthetic Confirmation: Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry validate deuterium placement. Key evidence includes:
The SMILES notation explicitly denotes deuterium positions:[2H]C([2H])([2H])OC(N[C@@H](C(C)C)C(N1[C@H](C2=NC=C(C3=CC=C(C4=CC=C(C5=CN=C([C@H]6N(CCC6)C([C@H](C(C)C)NC(OC([2H])([2H])[2H])=O)=O)N5)C=C4)C=C3)N2)CCC1)=O)=O
[3] [9].
Molecular Formula: C₄₀H₄₄D₆N₈O₆Molecular Weight: 744.91 g/mol (vs. 738.89 g/mol for daclatasvir) [1] [8] [9].
Mass Spectrometric Properties:
Table 1: Mass Spectrometric Profile of Daclatasvir-d6
Property | Value | Technique |
---|---|---|
Molecular Formula | C₄₀H₄₄D₆N₈O₆ | HRMS |
[M+H]⁺ Peak | 745.91 | ESI-MS |
Major Fragments | 506.2, 339.1, 732.3 | LC-MS/MS |
Isotopic Purity (d₆) | ≥99% | Isotopic Ratio MS |
Isotopic Distribution: MS spectra show a distinct +6 Da shift from daclatasvir (m/z 739→745), enabling unambiguous differentiation in quantitative assays [1] [4].
Structural & Physicochemical Parallels:
Table 2: Comparative Properties of Daclatasvir and Daclatasvir-d6
Property | Daclatasvir | Daclatasvir-d6 |
---|---|---|
CAS Number | 1009119-64-5 | 1801709-41-0 |
Molecular Formula | C₄₀H₅₀N₈O₆ | C₄₀H₄₄D₆N₈O₆ |
Molecular Weight | 738.89 g/mol | 744.91 g/mol |
Key Functional Groups | Two -OCH₃ | Two -OCD₃ |
Chiral Centers | 4 (S-configuration) | Identical |
Stability & Metabolic Differences:
Synthetic Relevance: Daclatasvir-d6 synthesis follows analogous routes to daclatasvir, using deuterated methanol (CD₃OH) during esterification. Regulatory-grade batches (>95% purity) are validated via NMR, MS, and HPLC against pharmacopeial standards [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7